molecular formula C12H9ClN2O3 B11855926 4-Acetamido-8-chloroquinoline-3-carboxylic acid

4-Acetamido-8-chloroquinoline-3-carboxylic acid

Cat. No.: B11855926
M. Wt: 264.66 g/mol
InChI Key: OGRMLCLHJDIFOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-8-chloroquinoline-3-carboxylic acid typically involves the acylation of 8-chloroquinoline-3-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-8-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

4-Acetamido-8-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetamido-8-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-8-chloroquinoline-3-carboxylic acid
  • 4-Acetamidoquinoline-3-carboxylic acid
  • 8-Chloroquinoline-3-carboxylic acid

Uniqueness

4-Acetamido-8-chloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-acetamido-8-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c1-6(16)15-10-7-3-2-4-9(13)11(7)14-5-8(10)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16)

InChI Key

OGRMLCLHJDIFOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl

Origin of Product

United States

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